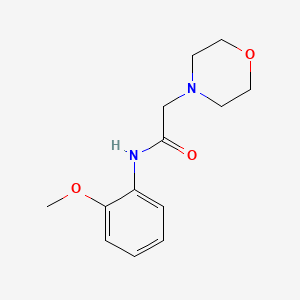![molecular formula C24H17N7O8 B11550887 2-(4-nitrobenzylidene)-N'~1~,N'~3~-bis[(E)-(4-nitrophenyl)methylidene]propanedihydrazide](/img/structure/B11550887.png)
2-(4-nitrobenzylidene)-N'~1~,N'~3~-bis[(E)-(4-nitrophenyl)methylidene]propanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-NITROPHENYL)METHYLIDENE]-N’1,N’3-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE: is a complex organic compound characterized by the presence of multiple nitrophenyl groups and hydrazide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-NITROPHENYL)METHYLIDENE]-N’1,N’3-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE typically involves the condensation reaction between hydrazides and aldehydes. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the optimal yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pH control systems. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in significant changes in the compound’s chemical properties.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups, altering its chemical structure and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives and other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides and related compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and interactions with biological macromolecules. Its ability to undergo various chemical transformations makes it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features allow for the exploration of its interactions with biological targets, leading to the discovery of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the development of advanced materials with specific properties, such as polymers and coatings. Its reactivity and versatility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-[(4-NITROPHENYL)METHYLIDENE]-N’1,N’3-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE involves its interaction with molecular targets through its functional groups. The nitrophenyl groups can participate in electron transfer reactions, while the hydrazide functionalities can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other biological macromolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-[(4-NITROPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE
- N-[(E)-(4-NITROPHENYL)METHYLIDENE]-N-[4-(4-{[(E)-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]AMINE
Comparison: Compared to similar compounds, 2-[(4-NITROPHENYL)METHYLIDENE]-N’1,N’3-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE is unique due to its multiple nitrophenyl and hydrazide groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C24H17N7O8 |
|---|---|
Poids moléculaire |
531.4 g/mol |
Nom IUPAC |
2-[(4-nitrophenyl)methylidene]-N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C24H17N7O8/c32-23(27-25-14-17-3-9-20(10-4-17)30(36)37)22(13-16-1-7-19(8-2-16)29(34)35)24(33)28-26-15-18-5-11-21(12-6-18)31(38)39/h1-15H,(H,27,32)(H,28,33)/b25-14+,26-15+ |
Clé InChI |
GMFBRDKLZFHNOO-LVSXPEEVSA-N |
SMILES isomérique |
C1=CC(=CC=C1C=C(C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=C(C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11550807.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11550808.png)
![4-[(E)-[(2-Methoxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11550815.png)
![4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11550816.png)
![2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol](/img/structure/B11550824.png)
![4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11550825.png)
![2-bromo-N'-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide](/img/structure/B11550832.png)
![N-(3-Chloro-2-methylphenyl)-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11550836.png)

![N-[(1Z)-3-{(2E)-2-[(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11550845.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11550846.png)
![2-(4-bromophenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11550849.png)
![2-(2,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11550884.png)
![(E)-N-[(2,4,6-Trinitrophenyl)methylidene]hydroxylamine](/img/structure/B11550889.png)
